Cas no 954573-78-5 (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine)

1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-BENZYL-4-(TRIFLUOROMETHYL)PYRROLIDIN-3-AMINE
- 954573-78-5
- AKOS000149361
- EN300-719124
- 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine
-
- MDL: MFCD09742392
- インチ: 1S/C12H15F3N2/c13-12(14,15)10-7-17(8-11(10)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2
- InChIKey: WMMPTAKSLQNVBD-UHFFFAOYSA-N
- ほほえんだ: FC(C1CN(CC2C=CC=CC=2)CC1N)(F)F
計算された属性
- せいみつぶんしりょう: 244.11873297g/mol
- どういたいしつりょう: 244.11873297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719124-1.0g |
1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine |
954573-78-5 | 1g |
$0.0 | 2023-06-07 |
1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amineに関する追加情報
Professional Introduction to 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine (CAS No. 954573-78-5)
1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 954573-78-5, features a complex molecular structure that includes a pyrrolidine core substituted with a benzyl group at the 1-position and a trifluoromethyl group at the 4-position, along with an amine functional group at the 3-position. The presence of these specific substituents imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The pyrrolidine ring is a common motif in many biologically active molecules, known for its ability to mimic natural amino acid structures and interact favorably with biological targets. The introduction of a trifluoromethyl group at the 4-position of the pyrrolidine ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. This modification is particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in disease pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyrrolidine scaffold. Specifically, derivatives of pyrrolidine have been investigated for their activity against various therapeutic targets, including kinases, proteases, and ion channels. The amine group at the 3-position of 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine provides a versatile handle for further chemical modifications, allowing researchers to tailor the compound’s properties for specific applications.
One of the most compelling aspects of this compound is its potential in oncology research. The trifluoromethyl group is known to improve binding affinity and selectivity, which are essential for developing effective anticancer drugs. Preclinical studies have demonstrated that similar pyrrolidine derivatives exhibit inhibitory effects on various cancer-related kinases, making them promising candidates for further development. The benzyl group may also contribute to the compound’s solubility and bioavailability, further enhancing its suitability as a drug candidate.
The synthesis of 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the desired molecular framework efficiently. The use of these modern synthetic strategies not only ensures high yields but also minimizes unwanted byproducts, making the process more sustainable and scalable.
From a medicinal chemistry perspective, understanding the structural features that contribute to biological activity is crucial. The combination of the benzyl group, trifluoromethyl group, and amine function in 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine creates a unique pharmacophore that can interact with biological targets in multiple ways. Computational modeling and molecular dynamics simulations have been instrumental in elucidating these interactions, providing insights into how modifications to this scaffold can optimize drug-like properties.
The compound’s potential extends beyond oncology; it has also shown promise in other therapeutic areas such as inflammation and neurodegenerative diseases. Researchers are exploring how variations in its structure can modulate its biological activity, leading to more targeted therapies with fewer side effects. The versatility of this scaffold allows for rapid screening and optimization pipelines, accelerating the discovery of new drugs.
In conclusion, 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine (CAS No. 954573-78-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for developing novel therapeutic agents with broad applications in medicine. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will play an increasingly important role in addressing unmet medical needs.
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